This compound is used as a reactant for the synthesis of macrocyclic ureas, which are selective Chk1 inhibitors . Chk1 inhibitors are being researched for their potential use in cancer therapy.
1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride is used in the synthesis of etoposide prodrugs for dual prodrug-enzyme antitumor therapy . Etoposide is a chemotherapy medication used for the treatments of a number of types of cancer.
This compound is also used in the synthesis of phosphodiesterase 4 inhibitors . Phosphodiesterase 4 inhibitors have anti-inflammatory effects and are used in the treatment of respiratory diseases like asthma and COPD (Chronic Obstructive Pulmonary Disease).
1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride is used in the synthesis of camptothecin analogs . Camptothecin is a topoisomerase inhibitor. It was discovered in 1966 and it showed anti-tumor activity. Camptothecin analogs are used in cancer treatment.
1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 267.20 g/mol. This compound is recognized for its role as an important intermediate in pharmaceutical synthesis, particularly in the development of various bioactive molecules. It features a chlorocarbonyl group and a piperidinopiperidine moiety, which contribute to its unique chemical properties and biological activities .
There is no documented information regarding the mechanism of action of 1-Chlorocarbonyl-4-piperidinopiperidine hydrochloride.
The biological activity of 1-chlorocarbonyl-4-piperidinopiperidine hydrochloride has been studied primarily in the context of its role as a pharmaceutical intermediate. It exhibits properties that may be beneficial in drug design, particularly due to its ability to interact with biological targets. Preliminary studies suggest potential activity against certain types of cancer cells, although further research is necessary to fully elucidate its pharmacological profile .
The synthesis of 1-chlorocarbonyl-4-piperidinopiperidine hydrochloride typically involves several steps:
This compound is primarily used in pharmaceutical research as an intermediate for synthesizing various bioactive compounds. Its applications include:
Several compounds share structural similarities with 1-chlorocarbonyl-4-piperidinopiperidine hydrochloride, highlighting its uniqueness:
Compound Name | CAS Number | Similarity Index | Notable Features |
---|---|---|---|
1-(4-(Methylamino)piperidin-1-yl)ethanone hydrochloride | 71879-46-4 | 0.71 | Contains a methylamino group; used in psychoactive research |
N,N'-(Hexane-1,6-diyl)bis(N-(2,2,6,6-tetramethylpiperidin-4-yl)formamide) | 124172-53-8 | 0.68 | Larger piperidine framework; potential use in drug delivery systems |
1-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride | 548769-02-4 | 0.64 | Incorporates a pyrrolidine ring; studied for analgesic properties |
N,N-Dimethylpiperidin-4-amine hydrochloride | 172281-90-2 | 0.63 | Dimethylated piperidine; explored for various therapeutic effects |
The unique combination of functional groups and structural features in 1-chlorocarbonyl-4-piperidinopiperidine hydrochloride differentiates it from these similar compounds, particularly regarding its specific reactivity patterns and potential biological activities .
Irritant